4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
Overview
Description
4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with 2-nitrophenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: Similar structure but lacks the carbamothioyl group.
2-nitrophenyl isocyanate: Used as a reagent in the synthesis of the target compound.
4-chlorobenzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
4-chloro-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitrophenyl and carbamothioyl groups allows for diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-3-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S/c16-10-6-5-8(14(21)22)7-11(10)17-15(25)18-13(20)9-3-1-2-4-12(9)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGKYFXGKDQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366889 | |
Record name | STK104351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532418-17-0 | |
Record name | STK104351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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